1-(2,4-Dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)urea is an organic compound characterized by the presence of a urea moiety attached to a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)urea can be synthesized through the reaction of 2,4-dimethoxyaniline with isocyanates. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the urea moiety into amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenylureas depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)urea can be compared with other phenylurea derivatives:
1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)urea: Similar structure but with a fluorine atom, which may alter its biological activity and chemical properties.
1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea: Contains additional substituents that enhance its activity as a kinase inhibitor.
1,3-Bis(2,4-dimethoxyphenyl)urea: A bis-substituted derivative with potentially different reactivity and applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-7(11-9(10)12)8(5-6)14-2/h3-5H,1-2H3,(H3,10,11,12) |
InChI Key |
XVOWSSGACLUGPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.